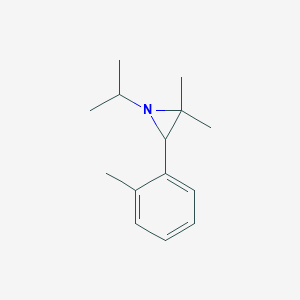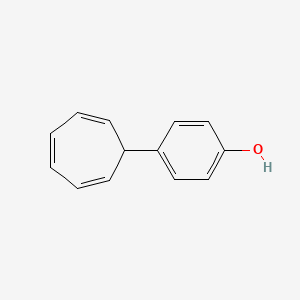
4-Cyclohepta-2,4,6-trienyl-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohepta-2,4,6-trienyl-phenol typically involves the reaction of phenol with cycloheptatriene under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where phenol reacts with a cycloheptatriene derivative in the presence of a strong base . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohepta-2,4,6-trienyl-phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are often employed.
Major Products
Applications De Recherche Scientifique
4-Cyclohepta-2,4,6-trienyl-phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Cyclohepta-2,4,6-trienyl-phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and participate in redox reactions, while the cycloheptatriene ring can engage in π-π interactions with aromatic systems . These interactions enable the compound to modulate biological pathways and exhibit antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
Cycloheptatriene: A seven-membered ring with alternating double bonds.
Tropylium Ion: A positively charged aromatic ion derived from cycloheptatriene.
Uniqueness
4-Cyclohepta-2,4,6-trienyl-phenol is unique due to the combination of a phenol group and a cycloheptatriene ring. This structure imparts distinct chemical properties, such as enhanced reactivity in electrophilic aromatic substitution reactions and potential biological activity .
Propriétés
Numéro CAS |
91902-42-0 |
|---|---|
Formule moléculaire |
C13H12O |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
4-cyclohepta-2,4,6-trien-1-ylphenol |
InChI |
InChI=1S/C13H12O/c14-13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h1-11,14H |
Clé InChI |
ADJMYENFFLWKGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC(C=C1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Cyanophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14368543.png)
![4,4'-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline)](/img/structure/B14368545.png)
![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)
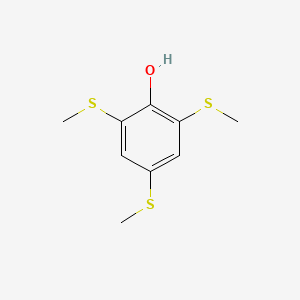
![6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione](/img/structure/B14368570.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate](/img/structure/B14368573.png)

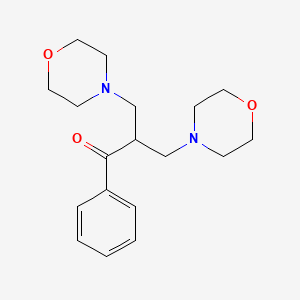
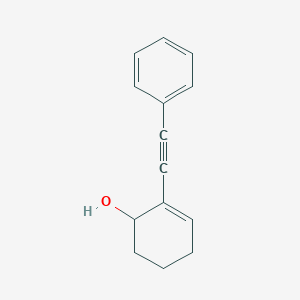
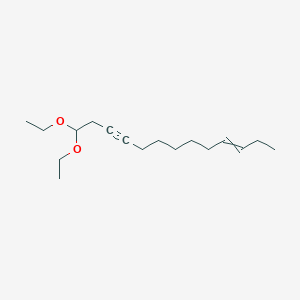

![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14368616.png)
